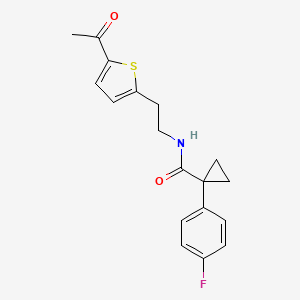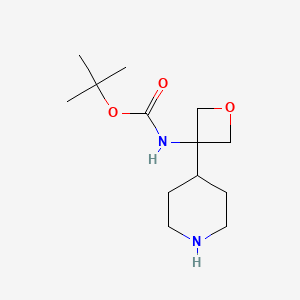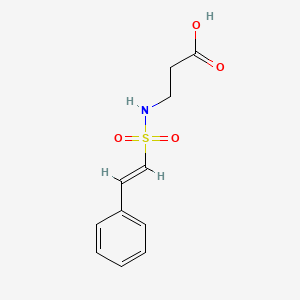
N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide, also known as CT-1812, is a novel small molecule drug that has been developed for the treatment of Alzheimer's disease. CT-1812 is a member of the cyclopropane carboxamide family of compounds, which have been shown to have potential therapeutic benefits for a range of neurological disorders.
Applications De Recherche Scientifique
Ethylene Inhibition in Agriculture
Ethylene Production Control
Compounds with specific biochemical activities, such as inhibition of ethylene production, have profound implications in agriculture. For example, research on 1-methylcyclopropene (1-MCP) demonstrates its effectiveness in delaying ripening and senescence in fruits and vegetables, highlighting the potential of chemical interventions in post-harvest quality management (Watkins, 2006). Such insights suggest that novel compounds, by modulating ethylene perception or synthesis, could offer new strategies for extending the shelf life of perishable produce.
Therapeutic Applications
Cholinesterase Inhibitor Research
The study of reversible cholinesterase inhibitors for pre-treatment against organophosphorus compound exposure illustrates the therapeutic value of chemical compounds in mitigating neurotoxic effects. This research avenue, exploring compounds like physostigmine and pyridostigmine, reveals the potential for developing protective agents against chemical hazards (Lorke & Petroianu, 2018). This implies that complex chemical entities could be synthesized or identified for similar neuroprotective roles.
Environmental and Analytical Chemistry
Fluorophore Development for Chemosensing
The development of fluorescent chemosensors based on structural frameworks like 4-methyl-2,6-diformylphenol showcases the application of chemical compounds in detecting environmental pollutants and biological analytes. Such compounds offer selective and sensitive detection methods, which are crucial for monitoring environmental health and facilitating biomedical research (Roy, 2021). This suggests that novel compounds with unique structures could be engineered as part of sophisticated detection systems.
Propriétés
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2S/c1-12(21)16-7-6-15(23-16)8-11-20-17(22)18(9-10-18)13-2-4-14(19)5-3-13/h2-7H,8-11H2,1H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHCAIXOZDZSHFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNC(=O)C2(CC2)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Chloro-N-[1-(3,4-difluorophenyl)-2-methylprop-2-enyl]acetamide](/img/structure/B2407177.png)

![N-benzyl-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2407181.png)
![6-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2407182.png)
![N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2407183.png)
![6-[(2,5-Dimethylphenyl)methyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2407184.png)




